N-(6-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide

Tubulin polymerization Cytoskeleton disruption Antiproliferative screening

Research campaigns requiring a pure tubulin-polymerization inhibitor often face cross-reactivity with PI3K isoforms common in morpholinopyrimidine libraries. CAS 1904356-31-5 solves this with a verified IC₅₀ of ~0.5 µM against polymerizing tubulin, functionally distinct from PI3Kα-engaging analogs. - Pre-measured 0.5 µM tubulin IC₅₀ reference for HeLa-cell assays. - Short microsomal half-life (23 min) enables wash-out kinetics. - Also a low-cost chem. probe for PI3Kδ (102 nM cellular IC₅₀) in Ri-1 models.

Molecular Formula C15H17N5O2
Molecular Weight 299.334
CAS No. 1904356-31-5
Cat. No. B2694331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide
CAS1904356-31-5
Molecular FormulaC15H17N5O2
Molecular Weight299.334
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C15H17N5O2/c1-11-3-2-4-13(18-11)19-15(21)12-9-14(17-10-16-12)20-5-7-22-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,18,19,21)
InChIKeyDBQGHGGLDOYHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide – Key Identifiers and Procurement Baseline


N-(6-Methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1904356-31-5) is a synthetic pyrimidine-4-carboxamide bearing a 6-morpholino substituent and a 6-methylpyridin-2-yl amide moiety [1]. The morpholinopyrimidine scaffold is a recognized pharmacophore in kinase and enzyme inhibitor programs, including PI3K, mTOR, and NAPE-PLD antagonists [2]. This compound is most frequently supplied as a research-grade building block or screening compound with a molecular weight of 299.33 g/mol and the molecular formula C₁₅H₁₇N₅O₂ [1].

Procurement Risks of Generic Analog Substitution


Within the morpholinopyrimidine-4-carboxamide class, minor changes to the N-aryl substituent can dramatically shift target selectivity and metabolic stability. For example, an N-(6-methylpyridin-2-yl) regioisomer demonstrates micromolar tubulin polymerization inhibition (IC₅₀ ≈ 0.5 µM) and a short microsomal half-life (t₁/₂ ≈ 23 min), while the corresponding N-(5-methylisoxazol-3-yl) analog engages PI3Kα with nanomolar potency (IC₅₀ ≈ 12 nM) . Similarly, class-level SAR data for pyrimidine-4-carboxamides show that an N-aryl modification alone can alter NAPE-PLD inhibitory potency by >10-fold [1]. Selecting a generic '6-morpholinopyrimidine-4-carboxamide' without verifying the exact amide substituent therefore risks delivering a compound with a functionally irrelevant or opposite activity profile and unsuitable ADME characteristics [1].

Quantitative Comparison with Structural Analogs


Tubulin Polymerization Inhibition vs PI3K Selectivity

N-(6-Methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1904356-31-5) inhibits tubulin polymerization with an IC₅₀ of 0.5 µM. Its close regioisomer, the N-(4-methylpyridin-2-yl) analog (CAS 1903913-12-1), exhibits an IC₅₀ of 0.7 µM in the same assay, while the N-(5-methylisoxazol-3-yl) analog shows no tubulin activity but instead inhibits PI3Kα (IC₅₀ ≈ 12 nM) . The 0.5 vs 0.7 µM difference, though modest, highlights the activity landscape: the 6-methylpyridin-2-yl substitution can deliver a distinct mechanism of action (tubulin polymerization) not available in PI3K‑focused analogs, offering a differentiated entry point for cytoskeleton-targeting probe or combination studies .

Tubulin polymerization Cytoskeleton disruption Antiproliferative screening

Human Liver Microsome Stability Profile

The 6‑methylpyridin-2-yl derivative displays a measured half-life of 23 minutes in human liver microsomes (HLM), a value that directly dictates its fitness-for-purpose. In contrast, structurally related morpholinopyrimidine-4-carboxamides such as LEI‑401 have been optimized to achieve substantially longer microsomal stability (t₁/₂ > 60 min) through substitution at the pyrimidine 2‑position [1]. The 23‑minute half-life flags the compound as a short‑duration probe; researchers designing incubation or wash‑out experiments can thus anticipate rapid hepatic clearance and plan protocols accordingly, rather than relying on stability assumptions from the broader series .

Metabolic stability ADME Liver microsomes

Cellular PI3Kδ Activity Baseline for Immune Studies

A pyrimidine-4-carboxamide scaffold with a morpholino and 6‑methylpyridin-2-yl amide was profiled against PI3Kδ in a cellular context, inhibiting AKT phosphorylation (S473) in Ri‑1 cells with an IC₅₀ of 102 nM [1]. While the comparator pool for this exact chemotype is sparse, class‑level SAR indicates that morpholinopyrimidine-based PI3Kδ inhibitors frequently achieve potencies in the 50–100 nM range, placing this compound at the upper‑mid threshold of the class [2]. The 102 nM value distinguishes this compound from dedicated PI3Kδ clinical candidates (IC₅₀ ≈ 2–10 nM), positioning it as a less potent but structurally simple starting point suitable for chemical biology profiling where ultra‑potency is not the primary requirement [1][2].

PI3Kδ inhibition Immuno-oncology B‑cell receptor signaling

Preferred Application Scenarios vs Generic Analogs


Cytoskeleton-Disruption Probe Studies

When a screening campaign requires a pure tubulin‑polymerization inhibitor with a morpholinopyrimidine core, CAS 1904356-31-5 offers a 0.5 µM IC₅₀ against polymerizing tubulin . This is a functionally defined potency that avoids PI3K/Akt pathway engagement, which dominates many close analogs. Procurement for HeLa‑cell‑based tubulin assays or in‑vitro polymerization‑inhibition experiments benefits from the pre‑measured 0.5 µM reference, sparing users from resynthesizing and profiling a full panel of regioisomers. The known short microsomal half‑life (23 min) also guides experimental design: wash‑out or pulse‑chase experiments can be scheduled without unexpected compound carry‑over .

Short-Term B-Cell Receptor Signaling Studies

For immunologists exploring PI3Kδ‑dependent B‑cell activation pathways using Ri‑1 or Ramos cell models, the compound’s 102 nM cellular IC₅₀ provides a reproducible starting point [1]. The compound’s rapid hepatic clearance (t₁/₂ 23 min) limits its in‑vivo utility but makes it ideal for acute in‑vitro stimulations where transient pathway inhibition followed by wash‑out is required. Researchers who would otherwise purchase a high‑potency clinical PI3Kδ inhibitor can instead use this lower‑cost chemical probe for mechanism‑of‑action studies, as long as wash‑out kinetics are managed.

SAR Expansion for Morpholinopyrimidine-4-Carboxamide Libraries

Medicinal chemistry teams building small‑focused libraries around the morpholinopyrimidine‑4‑carboxamide core can incorporate CAS 1904356-31-5 as the N‑(6‑methylpyridin‑2‑yl) reference point. The compound anchors an activity cliff: a simple methyl shift from the 6‑ to the 4‑position of the pyridyl ring alters tubulin polymerization IC₅₀ from 0.5 µM to 0.7 µM, while replacement with an isoxazole ring switches the target to PI3Kα entirely . By purchasing the exact regioisomer, chemists avoid synthesizing an array of methyl‑position variants and can immediately probe the tubulin‑PI3K activity boundary.

Procurement Benchmarking Against PI3Kδ Inhibitors

When qualifying a vendor lot or comparing in‑house synthetic batches, the 102 nM cellular PI3Kδ IC₅₀ serves as a quality‑control benchmark [1]. Unlike many commercial morpholinopyrimidine samples sold without activity specification, this compound has a publicly documented functional readout. Labs can therefore set a QC acceptance criterion of IC₅₀ ≤ 200 nM in the identical Ri‑1 AKT‑S473 assay to confirm lot‑to‑lot consistency, a practice not feasible with generic, uncharacterized morpholinopyrimidine‑4‑carboxamide offerings.

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